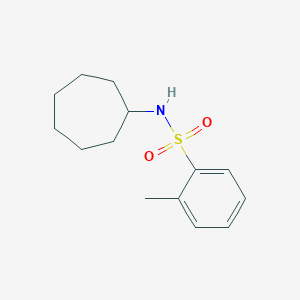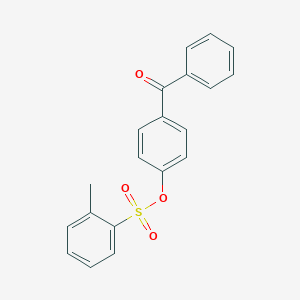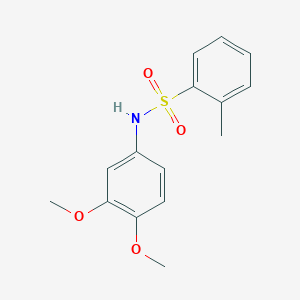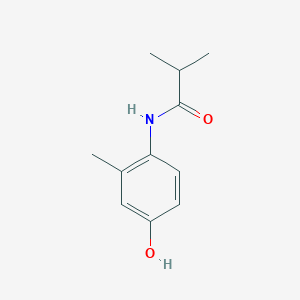![molecular formula C12H17NO2 B290812 N-[1-(hydroxymethyl)propyl]-3-methylbenzamide CAS No. 791831-61-3](/img/structure/B290812.png)
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide, also known as Triclosan, is a synthetic antimicrobial agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses.
作用機序
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide works by inhibiting the activity of enoyl-acyl carrier protein reductase (ENR), which is an essential enzyme in the bacterial fatty acid synthesis pathway. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide binds to the active site of ENR and prevents the conversion of enoyl-ACP to acyl-ACP, which is required for the synthesis of bacterial cell membranes. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to disrupt membrane integrity and permeability, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have a range of biochemical and physiological effects on bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to inhibit bacterial growth and biofilm formation, reduce bacterial virulence, and enhance the effectiveness of antibiotics. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to have antifungal and antiviral properties. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have negative effects on the environment and human health, such as disrupting endocrine function and promoting antibiotic resistance.
実験室実験の利点と制限
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several advantages for lab experiments, such as its broad-spectrum antimicrobial activity, low toxicity, and ease of use. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several limitations for lab experiments, such as its potential to disrupt endocrine function and promote antibiotic resistance, which can affect the validity of experimental results.
将来の方向性
There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide. One direction is to develop alternative antimicrobial agents that are less harmful to the environment and human health. Another direction is to study the effects of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide on the microbiome and its potential to disrupt microbial communities. Additionally, there is a need to study the environmental fate and transport of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide and its potential to accumulate in aquatic systems. Finally, there is a need to develop new methods for detecting N-[1-(hydroxymethyl)propyl]-3-methylbenzamide in environmental and biological samples.
合成法
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichloro-5-hydroxybenzaldehyde through a series of reactions. The second step involves the condensation of 2,4-dichloro-5-hydroxybenzaldehyde with propylene oxide to form N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide. The final step involves the methylation of N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide to form N-[1-(hydroxymethyl)propyl]-3-methylbenzamide.
科学的研究の応用
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used in various scientific research applications, such as in microbiology, environmental science, and pharmacology. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been used to study the environmental fate and transport of antimicrobial agents in aquatic systems. In pharmacology, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the mechanism of action and toxicity of antimicrobial agents.
特性
CAS番号 |
791831-61-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(1-hydroxybutan-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-11(8-14)13-12(15)10-6-4-5-9(2)7-10/h4-7,11,14H,3,8H2,1-2H3,(H,13,15) |
InChIキー |
BKXXMDOORMDWBT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)C1=CC=CC(=C1)C |
正規SMILES |
CCC(CO)NC(=O)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)


![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)




![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)


![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
